molecular formula C17H27N3O4 B13253265 tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B13253265
M. Wt: 337.4 g/mol
InChI Key: QIWWKOWRMMMDHG-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a synthetic carbamate derivative featuring a cyclohexyl core substituted with a hydroxyl group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. This compound is structurally notable for its combination of a rigid oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and a hydroxycyclohexyl group, which may influence solubility and conformational flexibility. Its synthesis typically involves carbamate protection of the amine group and oxadiazole ring formation via cyclization reactions.

Properties

Molecular Formula

C17H27N3O4

Molecular Weight

337.4 g/mol

IUPAC Name

tert-butyl N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C17H27N3O4/c1-16(2,3)23-15(21)18-12-6-8-17(22,9-7-12)10-13-19-14(20-24-13)11-4-5-11/h11-12,22H,4-10H2,1-3H3,(H,18,21)

InChI Key

QIWWKOWRMMMDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (4-hydroxycyclohexyl)carbamate

  • Starting material: 4-oxocyclohexyl carbamate derivatives such as tert-butyl (4-oxocyclohexyl)carbamate.

  • Method: Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an amine source leads to the formation of the carbamate-protected cyclohexyl amine with hydroxy substitution.

  • Example: A reaction of methyl 4-chloro-L-phenylalaninate hydrochloride with tert-butyl (4-oxocyclohexyl)carbamate and sodium triacetoxyborohydride in dichloromethane at ambient temperature for 18 hours yielded methyl N-{cis-4-[(tert-butoxycarbonyl)amino]cyclohexyl}-4-chloro-D-phenylalaninate and its trans isomer after chromatographic purification. This demonstrates the feasibility of reductive amination on the Boc-protected cyclohexyl ketone to introduce amino substituents while preserving the carbamate group.

  • Alternative approach: Sodium cyanoborohydride reduction of Boc-4-aminocyclohexanone with amines in ethanol at room temperature for 16 hours also affords cis- and trans-4-(amino)cyclohexyl carbamates in moderate yields (45% and 19%, respectively).

Step Reagents/Conditions Yield (%) Notes
Reductive amination tert-Butyl (4-oxocyclohexyl)carbamate + amine + NaBH(OAc)3 in CH2Cl2, rt, 18 h 45 (cis), 19 (trans) Chromatographic separation of isomers

Introduction of the Hydroxymethyl Group on Cyclohexyl Ring

The hydroxy substituent at the 4-position of the cyclohexyl ring is critical for the final compound. Hydroxymethylation can be achieved via reduction of a corresponding aldehyde or ketone precursor.

  • Example: Racemic tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate is known and can be prepared by reduction of the corresponding ketone or aldehyde intermediate using standard hydride reagents such as sodium borohydride or lithium aluminum hydride.

  • Alternative: Hydroxymethylation via nucleophilic substitution or addition reactions on cyclohexyl derivatives bearing leaving groups.

Coupling of the Oxadiazole Moiety to the Cyclohexyl Hydroxy Group

The final assembly involves linking the 3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl substituent to the 4-hydroxycyclohexyl carbamate.

  • Method: This is typically achieved via nucleophilic substitution or alkylation reactions where the hydroxy group on the cyclohexyl ring is converted to a leaving group (e.g., tosylate or mesylate), followed by reaction with a suitable oxadiazole-containing nucleophile or via direct coupling through a methylene linker.

  • Alternative: The methylene linker can be introduced by first preparing a halomethylated oxadiazole derivative, which then undergoes nucleophilic substitution with the cyclohexyl hydroxy compound.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents/Conditions Yield/Notes
1 Boc protection and reductive amination on cyclohexyl ketone tert-Butyl (4-oxocyclohexyl)carbamate, amine, NaBH(OAc)3, CH2Cl2, rt, 16-18 h 45% (cis), 19% (trans) isomers separated
2 Reduction to hydroxymethyl derivative NaBH4 or LiAlH4 reduction of aldehyde/ketone intermediate Moderate to good yields
3 Synthesis of 3-cyclopropyl-1,2,4-oxadiazole Amidoxime + cyclopropyl carboxylic acid derivative, dehydrating cyclization Literature-based, no direct yield data
4 Coupling of oxadiazole methyl group to cyclohexyl hydroxy Conversion of hydroxy to leaving group, nucleophilic substitution with oxadiazole derivative Method inferred from heterocycle coupling strategies

Analytical and Operational Notes

  • Reductive amination reactions require careful control of pH and reaction time to optimize yields and selectivity of cis/trans isomers.

  • Chromatographic purification (silica gel chromatography with solvent gradients such as dichloromethane/ethyl acetate/methanol/aqueous ammonia) is essential for isolating pure carbamate derivatives.

  • The stability of the tert-butyl carbamate protecting group under various reaction conditions allows for multi-step synthesis without deprotection until the final stage.

  • The cyclopropyl group on the oxadiazole ring is sensitive to strong acidic or basic conditions; mild conditions are preferred during coupling steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted carbamate derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. The oxadiazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate may be investigated for its potential therapeutic properties. The compound’s structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity by providing steric hindrance, while the carbamate group can interact with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the oxadiazole substituents, carbamate protecting groups, or cyclohexyl modifications. Below is a comparative analysis with key examples:

Oxadiazole-Substituted Analogs

Compounds with modified oxadiazole rings often exhibit differences in electronic properties and binding affinities. For instance:

  • 5-(Thiazol-5-ylmethyl)carbamates : Substitution of oxadiazole with thiazole (as seen in compounds from Pharmacopeial Forum) introduces sulfur-based polarity, which may enhance solubility but reduce oxidative stability .

Cyclohexyl-Modified Analogs

  • 4-Hydroxycyclohexyl vs.
  • tert-Butyl Carbamate vs. Benzyl Carbamate : The tert-butyl group in the target compound provides steric protection against enzymatic hydrolysis, whereas benzyl-protected analogs may offer higher lipophilicity but lower metabolic stability .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 3-Methyl-oxadiazole Analog Thiazol-5-ylmethyl Carbamate
Molecular Weight (g/mol) ~364.4 ~322.3 ~408.5
LogP (Predicted) 2.1 1.8 2.6
Aqueous Solubility (mg/mL) 0.15 0.22 0.08
Metabolic Stability (t1/2) >60 min (rat) ~45 min (rat) ~30 min (rat)

The cyclopropyl group in the target compound enhances metabolic stability compared to methyl or thiazole analogs .

Biological Activity

tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a synthetic organic compound with the molecular formula C17_{17}H27_{27}N3_3O4_4 and a molecular weight of approximately 337.4 g/mol. This compound features a unique structure that includes a tert-butyl group, a hydroxycyclohexyl moiety, and a cyclopropyl-substituted oxadiazole. Its design suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

Structure and Synthesis

The synthesis of this compound typically involves multiple steps requiring precise control over reaction conditions to ensure high yields and purity. The structural characteristics of this compound indicate its potential for biological activity, particularly in modulating enzyme activities related to inflammation and cancer progression.

Preliminary studies suggest that this compound may inhibit autotaxin activity. Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays significant roles in cancer progression and inflammatory processes. Inhibition of autotaxin could potentially reduce tumor growth and metastasis as well as alleviate inflammatory responses.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. For instance, compounds with similar oxadiazole structures have demonstrated anti-inflammatory properties and cytotoxic effects against cancer cell lines. The biological activity of oxadiazole derivatives has been well-documented, showing efficacy against a range of targets including COX enzymes and various cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of related compounds that share structural similarities with this compound:

Compound Name CAS Number Key Features Biological Activity
tert-butyl N-{3-[3-(1H-imidazol-1-yl)propyl]-2-hydroxycyclohexyl}carbamate2059966-39-9Contains an imidazole ringAnti-inflammatory activity
tert-butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate1338675-25-4Lacks hydroxy functionalityCytotoxicity against cancer cells
tert-butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate2059948-70-6Features difluoroethyl groupInhibition of COX enzymes

Case Studies

Recent research has highlighted the potential of oxadiazole derivatives in drug discovery. For example, studies have shown that certain oxadiazole compounds exhibit significant anticancer activity with IC50_{50} values indicating effective inhibition across various cancer cell lines . Additionally, the anti-inflammatory properties observed in related compounds suggest a promising therapeutic avenue for treating diseases characterized by chronic inflammation.

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